Viomycinsulfat

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

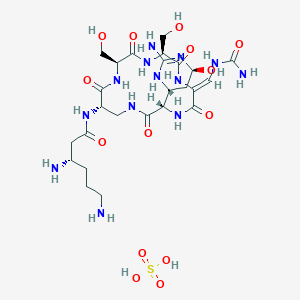

Viomycin sulfate is a tuberactinomycin antibiotic derived from the actinomycete Streptomyces puniceus. It was historically used to treat Mycobacterium tuberculosis until it was replaced by the less toxic capreomycin . Viomycin sulfate binds RNA in bacterial ribosomes and inhibits protein synthesis, making it an essential component in the drug cocktail used to fight infections of Mycobacterium tuberculosis .

Preparation Methods

Viomycin sulfate is produced by the actinomycete Streptomyces puniceus. The biosynthesis involves a nonribosomal peptide synthetase (NRPS) pathway, which includes the condensation and cyclization of amino acids such as L-2,3-diaminopropionate and L-serine . The industrial production of viomycin sulfate involves fermentation processes using Streptomyces cultures, followed by extraction and purification steps to isolate the antibiotic .

Chemical Reactions Analysis

Viomycin sulfate undergoes various chemical reactions, including coordination with metal ions such as copper (II). The Cu (II)-viomycin complex exhibits significant reactivity, particularly in the degradation of DNA and modulation of ribozyme activity . Common reagents used in these reactions include hydrogen peroxide and transition metal ions . The major products formed from these reactions are typically DNA fragments and modified ribozymes .

Scientific Research Applications

Viomycin sulfate has a wide range of scientific research applications. In chemistry, it is studied for its coordination properties with metal ions and its impact on DNA degradation . In biology, it is used to investigate ribozyme activity and RNA binding . In medicine, viomycin sulfate is a crucial component in the treatment of multidrug-resistant tuberculosis . Additionally, it has industrial applications in the production of antibiotics and other pharmaceutical compounds .

Mechanism of Action

Viomycin sulfate exerts its effects by binding to a site on the ribosome at the interface between helix 44 of the small ribosomal subunit and helix 69 of the large ribosomal subunit . This binding stabilizes the tRNA in the A site in the pretranslocation state, inhibiting protein synthesis . The molecular targets involved include the 16S/23S rRNA (cytidine-2’-O)-methyltransferase TlyA .

Comparison with Similar Compounds

Viomycin sulfate is part of the tuberactinomycin family, which includes other antibiotics such as capreomycin . Compared to capreomycin, viomycin sulfate is less toxic but has similar mechanisms of action and targets . Other similar compounds include streptomycin and kanamycin, which also target bacterial ribosomes and inhibit protein synthesis . viomycin sulfate is unique in its specific binding sites and its ability to modulate ribozyme activity .

Properties

CAS No. |

24356-69-2 |

|---|---|

Molecular Formula |

C25H45N13O14S |

Molecular Weight |

783.8 g/mol |

IUPAC Name |

(3S)-3,6-diamino-N-[(3S,6Z,9S,12S,15S)-3-[(4S,6R)-2-amino-4-hydroxy-1,4,5,6-tetrahydropyrimidin-6-yl]-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]hexanamide;sulfuric acid |

InChI |

InChI=1S/C25H43N13O10.H2O4S/c26-3-1-2-10(27)4-16(41)32-12-6-30-23(47)18(11-5-17(42)37-24(28)36-11)38-20(44)13(7-31-25(29)48)33-21(45)14(8-39)35-22(46)15(9-40)34-19(12)43;1-5(2,3)4/h7,10-12,14-15,17-18,39-40,42H,1-6,8-9,26-27H2,(H,30,47)(H,32,41)(H,33,45)(H,34,43)(H,35,46)(H,38,44)(H3,28,36,37)(H3,29,31,48);(H2,1,2,3,4)/b13-7-;/t10-,11+,12-,14-,15-,17-,18-;/m0./s1 |

InChI Key |

AQONYROJHRNYQQ-QMAPKBLTSA-N |

Isomeric SMILES |

C1[C@@H](NC(=N[C@H]1O)N)[C@H]2C(=O)NC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N/C(=C\NC(=O)N)/C(=O)N2)CO)CO)NC(=O)C[C@H](CCCN)N.OS(=O)(=O)O |

Canonical SMILES |

C1C(NC(=NC1O)N)C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CO)CO)NC(=O)CC(CCCN)N.OS(=O)(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.